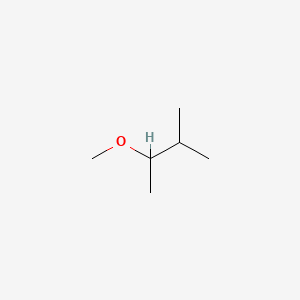
Butane, 2-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methylbutane is an organic compound with the molecular formula C6H14O. It is also known as methyl 3-methylbutan-2-yl ether. This compound is a colorless liquid with a characteristic ether-like odor. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
2-Methoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of methanol with neopentyl iodide. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of by-products . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methoxy-3-methylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of ethers and other organic compounds.
Biology: It is used in the study of biological processes and as a solvent for various biochemical reactions.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its molecular structure allows it to participate in various chemical reactions, influencing the reactivity and stability of other molecules in the reaction mixture.
Comparison with Similar Compounds
2-Methoxy-3-methylbutane can be compared with other similar compounds, such as:
2-Methoxy-2-methylpropane: This compound has a similar structure but with a different arrangement of methyl groups, leading to different chemical properties and reactivity.
2-Methoxy-3-methylpentane: This compound has an additional carbon atom, resulting in different physical and chemical properties.
2-Methoxy-3-methylhexane: This compound has two additional carbon atoms, further altering its properties and applications.
The uniqueness of 2-methoxy-3-methylbutane lies in its specific molecular structure, which provides distinct reactivity and applications compared to its similar compounds.
Properties
CAS No. |
62016-49-3 |
|---|---|
Molecular Formula |
C6H14O |
Molecular Weight |
102.17 g/mol |
IUPAC Name |
2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
InChI Key |
JPUDLQKLSRSRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















